(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-3-26-18-8-5-15(6-9-18)20-13-27-21(25-20)16(11-23)12-24-19-10-17(22)7-4-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHGUFCRBLIFSW-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C21H22ClN3OS
- Molecular Weight : 399.94 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing thiazole moieties exhibit significant anticancer and antimicrobial properties. The thiazole ring is essential for the cytotoxic activity observed in various studies. The presence of electron-donating groups, such as methyl or ethoxy groups, enhances the biological activity by improving solubility and interaction with biological targets.
Case Studies
- Thiazole Derivatives : A study demonstrated that thiazole-containing compounds have shown promising results against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cells, indicating significant cytotoxicity .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the phenyl rings and the thiazole structure play a crucial role in enhancing the anticancer activity. For example, substituents at specific positions on the thiazole ring were found to increase apoptosis in cancer cells, suggesting that this compound could exhibit similar effects .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of thiazole derivatives. The compound's structural features suggest potential efficacy against various pathogens.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiazole Derivative A | 0.22 | Staphylococcus aureus |
| Thiazole Derivative B | 0.25 | Escherichia coli |
| (E)-3-((5-chloro...) | TBD | TBD |
Note: TBD indicates that specific data for this compound needs further investigation.
Q & A
Q. What are the optimal synthetic routes for (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
-
Thiazole ring formation : React α-haloketones with thiourea under reflux in ethanol (60–80°C) .
-
Aza-Michael addition : Acrylonitrile reacts with substituted anilines (e.g., 5-chloro-2-methylaniline) in polar aprotic solvents (DMF or DMSO) at 50–70°C for 12–24 hours. Catalysts like K₂CO₃ improve regioselectivity .
-
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor via TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .
-
Critical parameters : Temperature control (±2°C) and inert atmosphere (N₂/Ar) prevent side reactions.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, EtOH, 72h, 80°C | 65–75 | ≥90% |
| Aza-Michael addition | DMF, K₂CO₃, 24h, 60°C | 50–60 | ≥85% |
| Purification | Hexane:EtOAc (3:1) | 40–50 | ≥98% |
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks:
- δ 8.2–8.4 ppm (thiazole H), δ 6.7–7.3 ppm (aromatic H), δ 4.1 ppm (ethoxy -OCH₂CH₃) .
- ¹³C NMR confirms nitrile (C≡N) at ~115–120 ppm .
- X-ray crystallography : Resolves spatial arrangement of the (E)-configuration and dihedral angles between thiazole and phenyl rings .
- FTIR : C≡N stretch at ~2220–2240 cm⁻¹, C=S (thiazole) at ~680 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the role of substituents (e.g., chloro, ethoxy) in modulating biological activity?
- Methodological Answer :
-
Electronic effects : The 5-chloro group enhances electrophilicity, improving binding to nucleophilic enzyme residues (e.g., cysteine proteases). Ethoxy groups increase lipophilicity, enhancing membrane permeability .
-
Comparative assays : Test analogs with substituent variations (e.g., nitro, methoxy) in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to map interactions with targets like EGFR or COX-2 .
-
Data contradiction example : A nitro group at the 4-phenyl position may increase cytotoxicity but reduce solubility, complicating in vivo applications .
- Data Table :
| Substituent | IC₅₀ (μM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 5-Cl, 4-OEt | 0.45 ± 0.1 | 3.2 | 12.5 |
| 4-NO₂, 4-OEt | 0.28 ± 0.05 | 3.8 | 5.3 |
| 4-OCH₃ | 1.2 ± 0.3 | 2.9 | 28.7 |
Q. How can researchers resolve contradictions in reported biological activity data across structurally similar compounds?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (MTT assay, 48h incubation) .
- Control variables : Compare compounds under matched logP (±0.2) and molar concentrations.
- Case study : Discrepancies in antiproliferative activity between thiazole derivatives may arise from stereochemical purity (e.g., E vs. Z isomers). Confirm configuration via NOESY NMR or circular dichroism .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
- Cryo-EM : Resolve binding modes in macromolecular complexes (e.g., tubulin polymerization inhibition) .
- Metabolomics : Track cellular metabolite changes post-treatment via LC-MS to identify affected pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
